molecular formula C13H27ClN2O2 B11846350 (R)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride CAS No. 1217463-36-9

(R)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride

Cat. No.: B11846350
CAS No.: 1217463-36-9
M. Wt: 278.82 g/mol
InChI Key: CUEVHLSHYHGZFJ-RFVHGSKJSA-N
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Description

®-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2 and a molecular weight of 278.82 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-butylpiperazine-1-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process generally includes multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles employed .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride include:

Uniqueness

What sets ®-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These unique features make it particularly valuable in certain research and industrial applications .

Properties

CAS No.

1217463-36-9

Molecular Formula

C13H27ClN2O2

Molecular Weight

278.82 g/mol

IUPAC Name

tert-butyl (2R)-2-butylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H/t11-;/m1./s1

InChI Key

CUEVHLSHYHGZFJ-RFVHGSKJSA-N

Isomeric SMILES

CCCC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl

Canonical SMILES

CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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